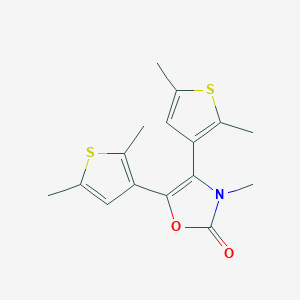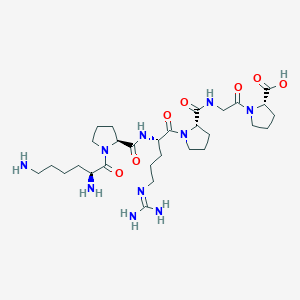
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline is a complex peptide compound It is composed of several amino acids, including lysine, proline, ornithine, and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Deprotection steps are carried out using trifluoroacetic acid (TFA) to remove protecting groups from the amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are commonly used to streamline the process and ensure consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine and proline.
Reduction: This reaction can reduce disulfide bonds if present in the peptide structure.
Substitution: This reaction can involve the replacement of specific amino acids or functional groups within the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of hydroxyproline, while reduction may lead to the cleavage of disulfide bonds, resulting in a linear peptide.
Applications De Recherche Scientifique
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: It is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: It is used in the development of novel biomaterials and as a standard in analytical techniques such as mass spectrometry.
Mécanisme D'action
The mechanism of action of L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline can be compared with other similar peptide compounds, such as:
- L-threonyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- L-Valyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- L-Tryptophyl-L-asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
These compounds share similar structural features but differ in their amino acid composition and sequence, which can influence their biological activity and applications. The uniqueness of this compound lies in its specific sequence and the presence of the diaminomethylidene group, which can confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
396080-56-1 |
|---|---|
Formule moléculaire |
C29H50N10O7 |
Poids moléculaire |
650.8 g/mol |
Nom IUPAC |
(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C29H50N10O7/c30-12-2-1-7-18(31)26(43)38-15-5-10-21(38)25(42)36-19(8-3-13-34-29(32)33)27(44)39-16-4-9-20(39)24(41)35-17-23(40)37-14-6-11-22(37)28(45)46/h18-22H,1-17,30-31H2,(H,35,41)(H,36,42)(H,45,46)(H4,32,33,34)/t18-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
GZXBWXCAIMNZPU-YFNVTMOMSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)

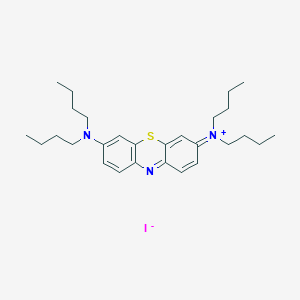
![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
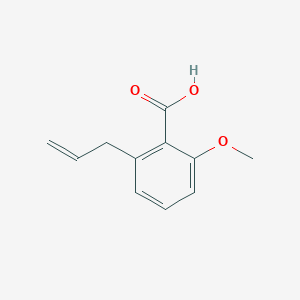
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
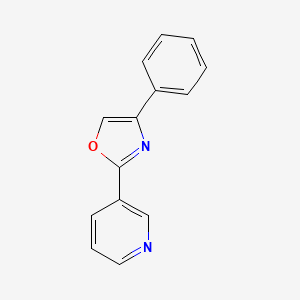
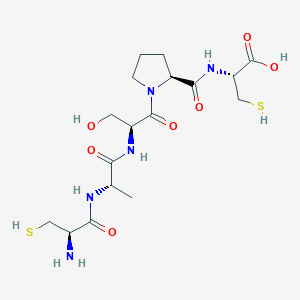
![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
